1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine
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Overview
Description
1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is a synthetic organic compound that belongs to the class of imines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 3-phenyl-1,2-oxazol-5-amine. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-Methoxybenzaldehyde+3-Phenyl-1,2-oxazol-5-amine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)ethanamine
- 1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)propanimine
Uniqueness
1-(4-Methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine is unique due to its specific structural features, such as the presence of both methoxyphenyl and oxazolyl groups
Properties
CAS No. |
62096-67-7 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-phenyl-1,2-oxazol-5-yl)methanimine |
InChI |
InChI=1S/C17H14N2O2/c1-20-15-9-7-13(8-10-15)12-18-17-11-16(19-21-17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
GRRGIFVCMXAVJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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